molecular formula C23H28N4O3S B2492681 (6-methoxy-1H-indol-2-yl)(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone CAS No. 1705925-20-7

(6-methoxy-1H-indol-2-yl)(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone

Cat. No.: B2492681
CAS No.: 1705925-20-7
M. Wt: 440.56
InChI Key: CRQCEMXJTFLTLX-UHFFFAOYSA-N
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Description

(6-methoxy-1H-indol-2-yl)(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone is a useful research compound. Its molecular formula is C23H28N4O3S and its molecular weight is 440.56. The purity is usually 95%.
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Scientific Research Applications

Selective NR1/2B N-methyl-D-aspartate Receptor Antagonists

A study by Borza et al. (2007) identified a series of compounds as potent NR2B subunit-selective antagonists of the NMDA receptor. These derivatives showed low nanomolar activity in binding and functional assays and were active in a formalin-induced hyperalgesia model in mice after oral administration. This suggests potential applications in neurological research and pain management [Borza et al., 2007].

Anticancer Activity in Melanoma Cells

Kong et al. (2018) discovered that a naphthyridine derivative exhibited significant anticancer activity against the human malignant melanoma cell line A375. The compound induced necroptosis at low concentrations and apoptosis at high concentrations, suggesting its potential as a chemical substance for melanoma treatment [Kong et al., 2018].

Vibrational and Electronic Properties

Al-Wabli et al. (2017) conducted a combined experimental and theoretical study on a bis-indolic derivative similar in structure, focusing on its energetic and spectroscopic profiles. This compound can be used as a precursor to a variety of melatonin receptor ligands, indicating potential applications in sleep disorders and circadian rhythm research [Al-Wabli et al., 2017].

Antimicrobial and Antitumor Activity

Shahana and Yardily (2020) synthesized novel compounds with thiazol and thiophene components, characterized their structural and vibrational spectra, and conducted molecular docking studies to assess their antibacterial activity. Such research indicates potential applications in developing new antibacterial agents [Shahana & Yardily, 2020].

Novel Synthetic Cannabinoids Detection

Uchiyama et al. (2013) identified new types of synthetic cannabinoids, indicating the importance of these compounds in forensic science and substance abuse research [Uchiyama et al., 2013].

Properties

IUPAC Name

(6-methoxy-1H-indol-2-yl)-[4-[4-(1,3-thiazol-2-yloxy)piperidin-1-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O3S/c1-29-19-3-2-16-14-21(25-20(16)15-19)22(28)27-9-4-17(5-10-27)26-11-6-18(7-12-26)30-23-24-8-13-31-23/h2-3,8,13-15,17-18,25H,4-7,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRQCEMXJTFLTLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCC(CC3)N4CCC(CC4)OC5=NC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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